molecular formula C13H20N2O B1279385 4-(Aminomethyl)-1-benzylpiperidin-4-ol CAS No. 23804-68-4

4-(Aminomethyl)-1-benzylpiperidin-4-ol

Cat. No.: B1279385
CAS No.: 23804-68-4
M. Wt: 220.31 g/mol
InChI Key: IWYHVVSOLJTLRK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-benzylpiperidin-4-ol is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-benzylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminomethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

The compound exhibits significant biological activity, particularly as a potential therapeutic agent. Research indicates that it may interact with various neurotransmitter systems, which positions it as a candidate for treating neurological disorders and pain management. Notable areas of investigation include:

  • Neurotransmitter Interaction : Studies have shown that 4-(Aminomethyl)-1-benzylpiperidin-4-ol may influence the activity of neurotransmitters such as dopamine and acetylcholine, suggesting potential applications in cognitive enhancement and analgesic therapies .
  • Receptor Binding Affinity : Interaction studies have focused on its binding affinity to muscarinic receptors and opioid receptors. Its unique interaction profile may lead to dual-action effects that could be beneficial in treating conditions like chronic pain and cognitive decline.

Research Applications

The compound has several research applications across medicinal chemistry:

  • Analgesic Research : Due to its interaction with opioid receptors, it is being explored for its potential as a new analgesic agent.
  • Cognitive Enhancement : Its effects on neurotransmitter systems make it a candidate for studies aimed at improving cognitive function or treating neurodegenerative diseases.
  • Pharmacological Studies : Ongoing research is focused on understanding its pharmacokinetics and pharmacodynamics to better evaluate its therapeutic potential .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-benzylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds with active sites, while the benzyl group can enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • N-Benzylpiperidine
  • 4-(Methoxyphenyl)aminomethyl derivatives

Uniqueness

4-(Aminomethyl)-1-benzylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and benzyl groups allows for versatile reactivity and potential therapeutic applications .

Biological Activity

4-(Aminomethyl)-1-benzylpiperidin-4-ol is a piperidine derivative with potential therapeutic applications due to its unique structural features. This compound has garnered interest in various fields, particularly in antiviral research and neuropharmacology. Understanding its biological activity is crucial for developing effective therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N2O, with a molecular weight of 225.32 g/mol. The compound features a piperidine ring substituted with an aminomethyl group, a benzyl group, and a hydroxyl group at the 4-position, enhancing its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate enzyme activities and receptor interactions, which can lead to significant pharmacological effects:

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit potent inhibitory effects against filoviruses, including Ebola and Marburg viruses. For instance, compounds structurally related to this compound have demonstrated EC50 values below 10 μM against these viruses, suggesting broad-spectrum antiviral activity .
  • Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems may contribute to potential applications in treating neurological disorders. Its structural analogs have shown promise in modulating dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

Case Studies

  • Ebola Virus Inhibition : A study evaluated the inhibitory effects of several 4-(aminomethyl)benzamide derivatives against Ebola virus pseudovirions. Among these, one compound exhibited significant potency with an EC50 value under 10 μM, highlighting the potential of this class of compounds in developing antiviral therapies .
  • Structural Optimization : Research focused on optimizing the structure of 4-(aminomethyl)benzamide derivatives for enhanced selectivity and potency against viral entry mechanisms. Modifications to the piperidine ring were explored, revealing that certain substitutions could improve efficacy while maintaining metabolic stability .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

ParameterValue
Molecular Weight225.32 g/mol
SolubilityEnhanced by hydrochloride salt form
Metabolic StabilityVaries with structural modifications

The hydrochloride form of the compound significantly improves its solubility in aqueous solutions, making it more suitable for biological assays and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the amine substituent and the aromatic region can significantly affect the biological activity of related compounds. For example:

  • Replacing the piperidine ring with other cyclic amines generally decreased potency.
  • The introduction of polar groups improved metabolic stability but sometimes reduced cell-based potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-1-benzylpiperidin-4-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 1-benzyl-4-piperidone with ammonia or via ammoniation of intermediates like N-benzyl-4-piperidone . Key steps include refluxing in organic solvents (e.g., dichloromethane) with bases like triethylamine to neutralize HCl byproducts. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (room temperature to reflux), and purification via column chromatography (e.g., chloroform:methanol eluent) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use NMR spectroscopy to confirm the presence of characteristic peaks, such as benzyl protons (δ 7.2–7.4 ppm) and piperidine backbone signals (δ 1.2–4.2 ppm) . HPLC with UV detection or mass spectrometry (MS) can assess purity (>95%) and molecular weight (e.g., C₁₃H₁₈N₂O₂, MW 246.3 g/mol) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap . Work under a fume hood to prevent inhalation of dust/aerosols . Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields across different methodologies?

  • Methodological Answer : Investigate variables such as solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of reagents (e.g., excess benzylamine), and catalyst efficiency (e.g., NaBH₄ vs. LiAlH₄). Use Design of Experiments (DoE) to identify critical factors . Compare intermediates via TLC or in-situ IR spectroscopy to track reaction progress .

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

  • Methodological Answer : Employ high-resolution LC-MS to identify impurities like unreacted precursors (e.g., residual benzylamine) or byproducts (e.g., oxidized piperidine derivatives). Quantify impurities using calibrated reference standards (e.g., 4-Anilino-1-benzylpiperidine as a known opioid impurity) . Validate methods per ICH guidelines for sensitivity (LOD < 0.1%) .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 1–3 months. Monitor degradation via HPLC for changes in peak area (e.g., hydrolysis of the aminomethyl group). Use mass spectrometry to identify degradation products (e.g., benzyl alcohol or piperidine fragments) .

Q. What strategies are effective for studying the compound’s toxicological profile in preclinical research?

  • Methodological Answer : Perform in vitro assays (e.g., Ames test for mutagenicity, hepatocyte cytotoxicity assays). For in vivo studies, administer doses in rodent models (e.g., 10–100 mg/kg) and monitor organ toxicity via histopathology. Note that existing data on toxicity are limited, requiring rigorous validation .

Properties

IUPAC Name

4-(aminomethyl)-1-benzylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYHVVSOLJTLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439621
Record name 4-(aminomethyl)-1-benzylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23804-68-4
Record name 4-(aminomethyl)-1-benzylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-1-benzylpiperidin-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To neat 1-benzyl-4-piperidone (2.22 mL, 12 mmol) was added trimethylsilyl cyanide (1.95 mL, ˜15 mmol) and zinc iodide (˜5 mg). The solution was stirred for 6 hours or until reaction was completed as indicated by tlc. This oil was dissolved in diethyl ether (30 mL), filtered to remove some solid and added dropwise to a solution of diethyl ether (15 mL) containing 1M lithium aluminium hydride/diethyl ether (30 mL). After stirring at ambient temp. for 2 hours, the reaction was carefully quenched with aqueous sat'd sodium sulfate. This suspension was diluted with more diethyl ether, filtered to remove solids, and the solvent evaporated under partial vacuum to give the crude title compound as an oil.
Quantity
2.22 mL
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a pre-cooled solution (20° C.) of 1-benzyl-4-piperidone (35.0 mL, 196 mmol) and triethylamine (5.5 mL, 40 mmol) was added trimethylsilylcyanide (32.0 mL, 240 mmol), portionwise over 10 minutes. Once the addition was complete, the reaction mixture was stirred at room temperature for 3 hours. This reaction mixture was then cautiously added (10 mL portions over 12 minutes) to a stirring mixture of lithium aluminum hydride (8.5 g, 224 mmol) in tetrahydrofuran (420 mL). Once the addition was complete the reaction mixture was refluxed for 1.5 hours. After cooling to room temperature, the reaction was quenched with water (8.5 mL), followed by 1N NaOH (8.5 mL), and then water (2×8.5 mL). The resulting mixture was allowed to stir at room temperature overnight. The solids were filtered off and rinsed with DCM and ethanol. The filtrate was concentrated down to a solid and then purified by flash chromatography (0-20% methanol in DCM with 1% NH4OH) to give compound 397 as a yellow solid (39.7 g, 92%). LCMS-ESI (POS), M/Z, M+1: Found 221.2, Calculated 221.2.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
420 mL
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods III

Procedure details

A mixture of 1-benzyl-4-hydroxy-piperidine-4-carbonitrile (5.00 g, 19.78 mmol) and BH3.THF (59.35 mmol, 59.35 mL, 1M in THF) was heated at 80° C. for 1 h. Cooled to 0° C. and quenched with conc. HCl (20 mL), the reaction solution was then stirred at rt in 1 h. The reaction solution was basified with 10N NaOH to pH 8, and extracted with ethyl acetate (3×100 mL). The combined extracts were washed with water (50 mL), brine (30 mL), dried over Na2SO4, filtered and concentrated in vacuo to give 4-aminomethyl-1-benzyl-piperidin-4-ol.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
59.35 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A suspension of the compound prepared in Example 248 (4.00 g) in tetrahydrofuran (90 mL) was treated with lithium aluminum hydride (1.75 g) slowly at 0° C. The mixture was allowed to stir at room temperature overnight, cooled to 0° C. and treated with Rochelle's salt (sodium potassium tartrate; 400 g). After stirring at room temperature for 3 hours, the organic phase was separated and the aqueous layer extracted with ethyl acetate. The combined organic extracts were dried and evaporated in vacuo to obtain the title compound (3.76 g) having the following physical data.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
400 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-1-benzylpiperidin-4-ol
4-(Aminomethyl)-1-benzylpiperidin-4-ol
4-(Aminomethyl)-1-benzylpiperidin-4-ol
4-(Aminomethyl)-1-benzylpiperidin-4-ol
Reactant of Route 5
4-(Aminomethyl)-1-benzylpiperidin-4-ol
Reactant of Route 6
4-(Aminomethyl)-1-benzylpiperidin-4-ol

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